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Compound of Interest

Compound Name: 2-Chloro-5-hydroxypyridine

Cat. No.: B185701

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction:

2-Chloro-5-hydroxypyridine is a highly versatile and valuable heterocyclic building block in
modern organic synthesis. Its unique electronic properties and bifunctional nature, featuring
both a nucleophilic hydroxyl group and a reactive chloro substituent, make it an ideal starting
material for the construction of a diverse array of complex molecules. This guide provides a
comprehensive overview of the synthesis, key reactions, and applications of 2-chloro-5-
hydroxypyridine, with a focus on its role as a foundational intermediate in the development of
pharmaceuticals and other high-value chemical entities. The strategic positioning of the chloro
and hydroxyl groups on the pyridine ring allows for selective functionalization, enabling
chemists to forge intricate molecular architectures with high precision.

Physicochemical Properties

A summary of the key physicochemical properties of 2-chloro-5-hydroxypyridine is presented
below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b185701?utm_src=pdf-interest
https://www.benchchem.com/product/b185701?utm_src=pdf-body
https://www.benchchem.com/product/b185701?utm_src=pdf-body
https://www.benchchem.com/product/b185701?utm_src=pdf-body
https://www.benchchem.com/product/b185701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value

CAS Number 41288-96-4[1]

Molecular Formula CsH4CINOJ1]

Molecular Weight 129.54 g/mol [1]

Appearance White to light yellow crystalline solid
Melting Point 155-159 °C (decomposes)[2][3]

Boiling Point 351.9 °C (predicted)[4]

Solubility Sparingly soluble in water, soluble in many

organic solvents.

Synthesis of 2-Chloro-5-hydroxypyridine

Several synthetic routes to 2-chloro-5-hydroxypyridine have been established, offering
flexibility in starting material selection and scalability. Two prominent methods are detailed
below.

Method 1: From 2-Amino-5-bromopyridine

This multi-step synthesis involves the diazotization of 2-amino-5-bromopyridine, followed by
lithiation, boronic ester formation, and subsequent oxidation.[5]
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Caption: Synthesis of 2-Chloro-5-hydroxypyridine from 2-Amino-5-bromopyridine.
Experimental Protocol (from 2-Amino-5-bromopyridine):

Step 1: Preparation of 5-bromo-2-chloropyridine[5] A solution of sodium nitrite (51.8 g, 0.751

mol) in 100 mL of water is slowly added to a stirred solution of 2-amino-5-bromopyridine (100.0
g, 0.578 mol) in 600 mL of concentrated hydrochloric acid at -4 °C. The addition is controlled to
maintain the temperature below 8 °C. The resulting slurry is warmed to 15 °C and then poured
into 1800 mL of ice water. The precipitate is collected by filtration, washed with water, and then
dissolved in dichloromethane. The organic layer is washed with water, dried over Na=SOa4, and
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concentrated under vacuum to yield 5-bromo-2-chloropyridine as a white crystalline solid (53.0
g, 47.6% yield).[5]

Step 2: Preparation of 2-Chloro-5-hydroxypyridine[5] A solution of 5-bromo-2-chloropyridine
(48.2 g, 0.250 mol) in 500 mL of dry ether is cooled to -76 °C under a nitrogen atmosphere. A
2.5 M solution of n-butyllithium in hexane (107.2 mL, 0.268 mol) is added dropwise,
maintaining the temperature below -71 °C. After stirring for 30 minutes, trimethyl borate (29.3
mL, 0.268 mol) is added while keeping the temperature below -100 °C. The mixture is warmed
to 0 °C, then re-cooled to -75 °C. A solution of 32% acetic acid in acetic acid (54.4 mL) is added
dropwise over 15 minutes. The reaction is allowed to warm to room temperature. Water (150
mL) and ether (150 mL) are added, and the layers are separated. The organic layer is washed
with a saturated sodium bisulfite solution and concentrated. The crude product is dissolved in
150 mL of 2N NaOH, and the aqueous layer is extracted with ether. The aqueous layer is then
acidified with NaHSOa4-H20 (41.4 g, 0.300 mol) to precipitate the product. The product is
extracted with ether, dried over magnesium sulfate, and the solvent is removed to give 2-
chloro-5-hydroxypyridine as a cream-colored solid (23.6 g, 86% yield).[5]

Method 2: From 6-Chloropyridin-3-yl acetate

This method involves the simple hydrolysis of the corresponding acetate ester.[2]

Experimental Protocol (from 6-Chloropyridin-3-yl acetate):[2] To a solution of 6-chloropyridin-3-
yl acetate (11.1 g, 64.7 mmol) in methanol, solid potassium carbonate (4.47 g, 32.4 mmol) is
added at room temperature. The reaction mixture is stirred for 2 hours. The volatiles are
removed under reduced pressure. The residue is diluted with ether and water, and the aqueous
phase is neutralized to pH 7 with 1 N aqueous hydrochloric acid. The layers are separated, and
the aqueous phase is extracted twice with ether. The combined organic extracts are dried over
magnesium sulfate and concentrated to afford 2-chloro-5-hydroxypyridine as a white solid
(8.03 g, 96% vyield).[2]

Core Reactivity and Synthetic Utility

2-Chloro-5-hydroxypyridine serves as a versatile scaffold for the introduction of diverse
functionalities. Its utility stems from the differential reactivity of the hydroxyl and chloro groups,
allowing for a range of transformations including Williamson ether synthesis, Suzuki-Miyaura
coupling, and Buchwald-Hartwig amination.
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Caption: Key synthetic transformations of 2-Chloro-5-hydroxypyridine.

Williamson Ether Synthesis

The hydroxyl group of 2-chloro-5-hydroxypyridine can be readily alkylated or arylated via the
Williamson ether synthesis to produce a variety of ether derivatives. This reaction is
fundamental in the synthesis of many biologically active molecules, including the non-opioid
analgesic ABT-594.[6]

Representative Experimental Protocol (Synthesis of 2-Chloro-5-(benzyloxy)pyridine): To a
solution of 2-chloro-5-hydroxypyridine (1.0 equiv) in a suitable solvent such as DMF or
acetone, is added a base, typically potassium carbonate (1.5-2.0 equiv). The mixture is stirred
at room temperature for a short period before the addition of an alkylating agent, such as
benzyl bromide (1.1 equiv). The reaction is then heated (e.g., to 60-80 °C) and monitored by
TLC until completion. After cooling, the reaction mixture is poured into water and extracted with
an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried
over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product
is then purified by column chromatography to yield the desired ether.
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Alkylating Agent Base Solvent Yield (%)
Benzyl bromide K2COs3 DMF >90 (expected)
Ethyl iodide NaH THF >85 (expected)
(R)-N-Boc-2- )

o High (for ABT-594
azetidinemethanol KOH DMF

precursor)[6]

mesylate

Suzuki-Miyaura Coupling

The chloro group at the 2-position of the pyridine ring is amenable to palladium-catalyzed
Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds and the
synthesis of biaryl and heteroaryl structures. This reaction is a cornerstone of modern
medicinal chemistry for constructing complex molecular frameworks.

Representative Experimental Protocol: In a reaction vessel, 2-chloro-5-hydroxypyridine (or a
protected derivative such as 2-chloro-5-(benzyloxy)pyridine) (1.0 equiv), an arylboronic acid
(1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPhs)s, 2-5 mol%), and a base (e.g., K2COs or
Cs2CO0s3, 2.0 equiv) are combined. A degassed solvent system, such as a mixture of 1,4-
dioxane and water, is added. The mixture is heated under an inert atmosphere (e.g., at 100 °C)
for several hours until the reaction is complete as monitored by TLC or LC-MS. After cooling,
the reaction is diluted with an organic solvent and washed with water and brine. The organic
layer is dried, concentrated, and the residue is purified by chromatography.

Boronic Acid Catalyst Base Solvent Yield (%)
Phenylboronic )

" Pd(PPhs)a K2COs Dioxane/H20 70-90 (expected)
aci
4-

Toluene/EtOH/H2
Methoxyphenylb Pd(dppf)Cl2 NazCOs o 75-95 (expected)
oronic acid
Pyridine-3- )
. ] SPhos-Pd-G2 K3POa Dioxane/H20 60-85 (expected)

boronic acid
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Buchwald-Hartwig Amination

The chloro substituent also facilitates Buchwald-Hartwig amination, allowing for the formation of
C-N bonds with a wide range of primary and secondary amines. This reaction is crucial for
introducing nitrogen-containing functionalities, which are prevalent in many pharmaceuticals.

Representative Experimental Protocol: An oven-dried reaction tube is charged with 2-chloro-5-
hydroxypyridine (or a protected derivative) (1.0 equiv), a palladium precatalyst (e.g.,
Pdz(dba)s, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base
(e.g., NaOt-Bu or KsPOa, 1.5-2.0 equiv). The tube is evacuated and backfilled with an inert gas.
The amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene or dioxane) are then
added. The reaction is heated (e.g., to 80-110 °C) until the starting material is consumed. After
cooling, the mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated.
The crude product is purified by column chromatography.

. Catalyst/Ligan ]
Amine d Base Solvent Yield (%)
) Pdz(dba)s / 80-95 (expected)
Morpholine NaOt-Bu Toluene
XPhos [7]
- Pd(OAc)z /
Aniline Cs2CO0s Toluene 70-90 (expected)
BINAP
, Pdz(dba)s / ,
Benzylamine K3POa Dioxane 75-92 (expected)
RuPhos

Application in Drug Discovery: The Case of ABT-594

A prominent example of the utility of 2-chloro-5-hydroxypyridine is its role as a key
intermediate in the synthesis of ABT-594, a potent non-opioid analgesic.[8] ABT-594 is a
selective agonist of the a432 neuronal nicotinic acetylcholine receptor (nAChR).[3] The
synthesis involves the etherification of 2-chloro-5-hydroxypyridine with a protected chiral
azetidinemethanol derivative.[6]

The activation of a432 nAChRs by agonists like ABT-594 leads to the opening of the ion
channel, allowing an influx of cations (primarily Na* and Ca?*). This initial event triggers a
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cascade of downstream signaling pathways, including the activation of the PI3K/Akt pathway,
which is known to be involved in cell survival and neuroprotection.[5][8] Further downstream,
this can lead to the phosphorylation and activation of transcription factors such as CREB
(cAMP response element-binding protein), which plays a role in synaptic plasticity and long-

term memory.[1][8][9]

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/20211606/
https://www.jneurosci.org/content/27/39/10578
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0039939
https://www.jneurosci.org/content/27/39/10578
https://pmc.ncbi.nlm.nih.gov/articles/PMC3386232/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Cell Membrane

ABT-594 (Agonist)

lon Influx
(Nat, Caz*)
Activates
Cytoplasm
Y
PI3K
Activates
Y
Akt (PKB)
Nucleus
Y
Downstream Effectors CREB

Phosphorylation

Y
pCREB

Y

Gene Transcription
(Neuroprotection, Synaptic Plasticity)

Click to download full resolution via product page

Caption: Simplified signaling pathway of a432 nAChR activation by an agonist like ABT-594.
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Conclusion

2-Chloro-5-hydroxypyridine has firmly established itself as a cornerstone intermediate in
synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical research. Its
readily tunable reactivity at two distinct positions on the pyridine ring provides a powerful
platform for the efficient construction of complex and diverse molecular libraries. The
successful application of this building block in the synthesis of high-profile drug candidates like
ABT-594 underscores its significance. This guide has provided a detailed overview of its
synthesis and key transformations, offering valuable protocols and data to aid researchers in
leveraging the full potential of this versatile intermediate in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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